4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide
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Overview
Description
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: is a chemical compound with a complex structure that includes a fluorobenzoyl group, a piperidinyl ring, and an isopropylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide typically involves multiple steps, starting with the preparation of the piperidinyl ring and subsequent functionalization. Key steps may include:
Formation of the piperidinyl ring: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: : This step often involves the reaction of the piperidinyl ring with 2-fluorobenzoyl chloride under controlled conditions.
Attachment of the methoxy and isopropylbenzamide groups: : These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions may target specific functional groups within the compound.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide:
Medicinal Chemistry: : The compound may serve as a lead structure for the development of new pharmaceuticals.
Biology: : It can be used in biological studies to investigate its effects on cellular processes.
Neuroscience: : The compound's unique structure makes it a candidate for studying neurological disorders and potential treatments.
Industry: : Its chemical properties may be exploited in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: can be compared to other compounds with similar structures, such as:
Fluorobenzamide derivatives: : These compounds share the fluorobenzoyl group but differ in their core structures.
Piperidinyl-based compounds: : Similar compounds may have variations in the substituents attached to the piperidinyl ring.
The uniqueness of This compound
Properties
CAS No. |
1251630-02-0 |
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Molecular Formula |
C26H21ClN4O4 |
Molecular Weight |
488.93 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
InChI Key |
SSUUEXPVBFFXIL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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